Comparative Performance in Palladium-Catalyzed Alkoxycarbonylation: TMS vs. Acetyl Protection
In a study on the palladium-catalyzed alkoxycarbonylation of propargyl alcohol, the use of a trimethylsilyl (TMS) protecting group enabled the reaction to proceed with excellent selectivity (>99%) under mild conditions [1]. While acetyl protection was found to be 'very efficient', the TMS group is a more classical and widely applicable silyl protecting group. The study specifically highlights that protection of the alcohol function extends catalyst life [1].
| Evidence Dimension | Reaction Selectivity (Monocarbonylation Product) |
|---|---|
| Target Compound Data | >99% selectivity for methyl (2-hydroxymethyl)acrylate |
| Comparator Or Baseline | Unprotected propargyl alcohol yields complex mixtures; Acetyl-protected analog (TONs up to 4000, but selectivity not directly compared to TMS in this study) |
| Quantified Difference | Enables >99% selectivity, whereas the unprotected substrate gives multiple products. |
| Conditions | Palladium acetate catalyst with a phosphine ligand, CO atmosphere, mild temperatures. |
Why This Matters
This demonstrates the critical role of protection in achieving high selectivity for a key intermediate, justifying the use of the TMS-protected starting material over the simpler, but less selective, unprotected propargyl alcohol.
- [1] Sole, R., Scrivanti, A., Bertoldini, M., Beghetto, V., & Alam, M. M. (2020). The alkoxycarbonylation of protected propargyl alcohols. Molecular Catalysis, 496, 111179. View Source
